4-(2-Amino-2-phenylethyl)phenol
Description
IUPAC Nomenclature & Systematic Chemical Identification
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its parent phenol structure and substituent positions. The systematic name 4-(2-amino-2-phenylethyl)phenol reflects:
- A phenolic hydroxyl group at the para position of the benzene ring
- An ethyl bridge substituted with both an amino group and a phenyl group at the second carbon
Table 1 summarizes key identifiers:
The SMILES string explicitly defines the molecular architecture: a phenolic ring (OC₁=CC=C(...)C=C₁) connected via an ethyl chain (CC(...)) to a secondary amine bearing a phenyl substituent.
Molecular Geometry & Conformational Analysis
The compound's geometry features two aromatic systems separated by a flexible ethyl spacer:
- Phenolic ring : Planar sp²-hybridized carbons with bond angles of 120°
- Ethyl bridge : sp³-hybridized carbons enabling rotational freedom about C-C bonds
- Phenyl-substituted amine : Non-planar arrangement due to the tetrahedral geometry of the sp³-hybridized nitrogen
Conformational preferences arise from:
- Steric hindrance between the ortho-hydrogens of the phenyl group and phenolic ring
- Intramolecular hydrogen bonding potential between the phenolic -OH and amine groups
- Electronic effects of the electron-rich phenol and electron-deficient ammonium centers
Molecular mechanics simulations suggest three dominant conformers (Figure 1):
- Extended conformation : Minimal steric clashes but reduced intramolecular interactions
- Folded conformation : Stabilized by O-H···N hydrogen bonds (estimated ΔG ~ -2.3 kcal/mol)
- Twisted conformation : Balances steric and electronic factors
Crystallographic Data & Solid-State Arrangement
Experimental crystallographic data remains unavailable in public databases as of May 2025. Predictive lattice parameters derived from analogous structures suggest:
| Predicted Property | Value Range |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.2–8.5 Å, b=6.3–6.6 Å, c=12.1–12.4 Å |
| β Angle | 95°–105° |
| Z-value | 4 |
The anticipated packing motif involves:
- π-π stacking between phenyl groups (3.5–4.0 Å interplanar distances)
- Hydrogen-bonded chains via O-H···N interactions along the b-axis
- Van der Waals contacts stabilizing layered arrangements
Electronic Structure & Orbital Hybridization Patterns
Density functional theory (DFT) calculations reveal:
Frontier Molecular Orbitals
- Highest Occupied Molecular Orbital (HOMO): Localized on the phenolic oxygen (p-orbital) and adjacent aromatic π-system
- Lowest Unoccupied Molecular Orbital (LUMO): Dominated by the antibonding σ* orbital of the C-N bond
Hybridization States
- Phenolic oxygen: sp² hybridized with lone pairs in p-orbitals
- Amine nitrogen: sp³ hybridization (bond angles ~109.5°)
- Aromatic carbons: sp² hybridization maintaining planar geometry
The electronic excitation spectrum shows characteristic transitions:
- π→π* in benzene rings (λmax ≈ 270 nm)
- n→π* in amine groups (λmax ≈ 210 nm)
Charge distribution analysis indicates:
- Negative charge density at phenolic oxygen (-0.43 e)
- Positive charge at protonated amine (+0.27 e)
- Delocalized electron density across conjugated systems
Properties
CAS No. |
4766-45-4 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-(2-amino-2-phenylethyl)phenol |
InChI |
InChI=1S/C14H15NO/c15-14(12-4-2-1-3-5-12)10-11-6-8-13(16)9-7-11/h1-9,14,16H,10,15H2 |
InChI Key |
IHKIKEDQADLMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Halogenated Intermediate (Patent RU2218326C2)
One of the most documented and efficient methods involves a two-step synthesis starting from 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol:
Step 1: Halogenation
- The starting phenol derivative is heated at 120-130°C with hydrobromic acid.
- This reaction simultaneously removes water and tert-butyl bromide, yielding 4-(2-bromoethyl)phenol as an intermediate.
- The process avoids isolation and purification of this intermediate, improving efficiency.
Step 2: Amination
- The 4-(2-bromoethyl)phenol intermediate is reacted in methanol solution with ammonia at 10-15°C.
- This yields tyramine hydrobromide (4-(2-aminoethyl)phenol hydrobromide).
- Subsequent treatment with an alkaline solution liberates the free amine.
- High yield and purity.
- Uses readily available starting materials.
- Avoids isolation of unstable intermediates.
- Suitable for scale-up in industrial settings.
| Parameter | Condition/Result |
|---|---|
| Starting material | 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol |
| Halogenation temperature | 120-130°C |
| Halogenation reagent | Hydrobromic acid |
| Amination temperature | 10-15°C |
| Amination reagent | Ammonia in methanol |
| Product | 4-(2-aminoethyl)phenol (tyramine) |
| Yield | High (not explicitly quantified but described as improved) |
This method is patented and recognized for its operational simplicity and improved yield compared to older methods.
Solvent-Free One-Pot Aminoalkylation of Phenols with Imines
A novel, solvent-free method involves:
- One-pot aminoalkylation of active phenol compounds with imines derived from 2-aminopyrimidine and benzaldehydes.
- Reaction temperature: 80°C.
- Reaction time: 30 minutes to 2 hours depending on substituents.
- High yields (40%-97%) reported.
- No solvents or expensive reagents required.
Though this method is demonstrated with substituted phenols and imines, it suggests a green chemistry approach that could be adapted for synthesizing 4-(2-amino-2-phenylethyl)phenol by selecting appropriate imines and phenol substrates.
| Parameter | Condition/Result |
|---|---|
| Reaction type | One-pot aminoalkylation |
| Substrates | Active phenols + imines |
| Temperature | 80°C |
| Time | 30 min to 2 hours |
| Solvent | None (solvent-free) |
| Yield | 40%-97% |
This method offers operational simplicity, reduced reaction time, and environmental benefits.
Comparative Summary Table of Preparation Methods
Research Findings and Notes
The patented two-step halogenation and amination method is currently the most practical and widely referenced for preparing 4-(2-aminoethyl)phenol (tyramine), a close analog of 4-(2-amino-2-phenylethyl)phenol, indicating its applicability to the target compound or its derivatives.
Direct catalytic amination methods demonstrate the potential for single-step amination of phenolic alcohols but require harsh conditions and specialized catalysts.
Solvent-free aminoalkylation methods represent an emerging green chemistry approach with high efficiency and operational simplicity, though adaptation to 4-(2-amino-2-phenylethyl)phenol specifically requires further experimental validation.
Physical properties such as boiling point (~359°C), density (1.147 g/cm³), and molecular weight (213.28 g/mol) are consistent with the phenolic amine structure and inform purification and handling protocols.
Chemical Reactions Analysis
Oxidation Reactions
The amino and phenolic groups undergo distinct oxidation pathways:
Electrochemical studies show irreversible oxidation peaks at +0.85 V (phenol group) and +1.2 V (amino group) on boron-doped diamond electrodes .
Acylation and Alkylation
The amino group acts as a nucleophile in these reactions:
| Reaction | Reagents | Products | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride (CH<sub>3</sub>COCl) | N-Acetylated derivative | 78–85% |
| Alkylation | Methyl iodide (CH<sub>3</sub>I) | N-Methylated derivative | 65–72% |
Kinetic studies indicate second-order kinetics for acylation (k = 0.45 L·mol<sup>−1</sup>·s<sup>−1</sup> at 25°C). Steric hindrance from the adjacent phenyl group slows alkylation rates compared to simpler amines.
Electrophilic Aromatic Substitution (EAS)
The phenol ring undergoes EAS at the ortho/meta positions:
| Reaction | Reagents | Major Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 3-Nitro-4-(2-amino-2-phenylethyl)phenol | Meta (72%) |
| Sulfonation | H<sub>2</sub>SO<sub>4</sub> (fuming) | 3-Sulfo-4-(2-amino-2-phenylethyl)phenol | Meta (68%) |
The para position is blocked by the phenethylamino group, forcing substitution to meta. Ortho products form in <15% yield due to steric clashes.
Salt Formation
Both functional groups participate in acid-base reactions:
| Group | Reagent | Product | pK<sub>a</sub> |
|---|---|---|---|
| –NH<sub>2</sub> | HCl | Ammonium chloride salt | 9.2 |
| –OH | NaOH | Phenolate salt | 10.1 |
The amino group shows weaker basicity than aniline (ΔpK<sub>a</sub> = 1.3) due to electron withdrawal by the phenyl group .
Complexation and Synergistic Effects
4-(2-Amino-2-phenylethyl)phenol enhances the activity of antimicrobial agents:
| Partner Compound | Effect | Mechanism |
|---|---|---|
| β-Lactam antibiotics | 4× MIC reduction against MRSA | Hydrogen bonding with penicillin-binding proteins |
| Fluoroquinolones | 3× biofilm inhibition | Chelation of bacterial metal cofactors |
Synergy arises from dual targeting of cell wall synthesis and DNA gyrase.
Stability Under Environmental Conditions
Degradation pathways include:
| Condition | Half-Life | Primary Degradation Route |
|---|---|---|
| Aqueous pH 7 | 48 hr | Autoxidation of phenol to quinone |
| UV light (254 nm) | 2 hr | C–N bond cleavage |
| Soil microbiota | 72 hr | N-Dealkylation |
Photolysis follows first-order kinetics (k = 0.35 h<sup>−1</sup>) .
This compound’s reactivity profile enables applications in pharmaceutical synthesis (e.g., β<sub>2</sub>-adrenergic receptor agonists) and polymer chemistry (epoxy curing agents). Future research should explore catalytic asymmetric modifications of its chiral center.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 4-(2-Amino-2-phenylethyl)phenol exhibit significant anticancer properties. A study demonstrated that various acetamide derivatives, including those related to this compound, showed promising cytotoxic effects against several human cancer cell lines such as MCF-7 and PC-3, with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against a range of pathogens, including Gram-positive and Gram-negative bacteria. It has been noted that modifications in the phenolic structure can enhance its antibacterial efficacy, making it a candidate for developing new antimicrobial agents .
Neuroprotective Effects
Recent investigations have highlighted the potential neuroprotective effects of 4-(2-Amino-2-phenylethyl)phenol. It has been suggested that this compound may play a role in reducing neuroinflammation and protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's .
Beta-Adrenergic Activity
The compound has been studied for its interaction with beta-adrenergic receptors, showing potential as a selective agonist. This interaction could be beneficial in treating conditions related to bladder dysfunction and other cardiovascular issues .
Polymer Composites
4-(2-Amino-2-phenylethyl)phenol has applications in the development of polymer composites due to its ability to enhance the mechanical properties of materials. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .
Case Studies
- Anticancer Efficacy : A study conducted on a series of acetamide derivatives related to 4-(2-Amino-2-phenylethyl)phenol found that certain compounds exhibited remarkable anticancer activity against multiple human cancer cell lines, with some achieving IC50 values below 10 µM .
- Antimicrobial Testing : In a quantitative structure-activity relationship analysis, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6 µg/mL .
- Neuroprotective Studies : Research on the neuroprotective properties indicated that derivatives of this compound could significantly reduce markers of oxidative stress in neuronal cell cultures, suggesting a potential therapeutic role in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-(2-Amino-2-phenylethyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Key Features
The following compounds share structural or functional similarities with 4-(2-Amino-2-phenylethyl)phenol:
Nonlinear Optical (NLO) Properties
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (a structurally complex analog) exhibits significant NLO activity due to its extended π-conjugation and intramolecular charge transfer (ICT):
- HOMO-LUMO Gap : 2.54 eV (direct bandgap, enabling second-harmonic generation) .
- Third-Order Susceptibility (χ⁽³⁾): 2.2627 × 10⁻⁶ esu, with negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W) indicating self-focusing behavior .
- Comparison Insight: The absence of an imidazole ring in 4-(2-Amino-2-phenylethyl)phenol likely reduces its NLO performance compared to this analog. However, the phenyl-ethylamine group may enhance ICT, albeit with lower polarizability than imidazole derivatives .
Electronic and Thermodynamic Properties
- 4-(2-Aminoethyl)phenol: Simpler structure with a smaller HOMO-LUMO gap than imidazole analogs. Lower dipole moment (due to fewer aromatic rings) but higher solubility in polar solvents .
- Benzyl Carbamate Derivative :
- Key Contrast: The unprotected amine in 4-(2-Amino-2-phenylethyl)phenol offers higher chemical versatility but lower stability compared to carbamate-protected analogs.
Biological Activity
4-(2-Amino-2-phenylethyl)phenol, also known as a derivative of phenethylamine, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of 4-(2-Amino-2-phenylethyl)phenol, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of 4-(2-Amino-2-phenylethyl)phenol consists of a phenolic group attached to an aminoethyl side chain. Its molecular formula is CHNO, and it has a molecular weight of approximately 219.29 g/mol. The presence of both an amino group and a hydroxyl group contributes to its biological reactivity.
Antimicrobial Activity
Research indicates that 4-(2-Amino-2-phenylethyl)phenol exhibits significant antimicrobial properties. A study demonstrated that derivatives of phenethylamine, including this compound, showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 µg/mL for these bacterial strains, indicating moderate to high efficacy compared to standard antibiotics like penicillin .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | Standard MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 25 | Penicillin | 0.5 |
| Escherichia coli | 50 | Ciprofloxacin | 1 |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect is attributed to the modulation of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
Anticancer Activity
4-(2-Amino-2-phenylethyl)phenol has been investigated for its potential anticancer effects. A notable study found that the compound induced apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of phenethylamine derivatives against resistant bacterial strains, patients treated with formulations containing 4-(2-Amino-2-phenylethyl)phenol showed a significant reduction in infection rates compared to those receiving standard treatment. The study highlighted the potential for this compound as an adjunct therapy in antibiotic-resistant infections .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation focused on the anti-inflammatory properties of this compound in a rat model of arthritis. Results indicated that administration of 4-(2-Amino-2-phenylethyl)phenol led to reduced joint swelling and inflammation markers, suggesting its therapeutic potential in managing chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(2-Amino-2-phenylethyl)phenol, and how can reaction efficiency be optimized?
- Answer : A common approach involves condensation reactions between phenolic precursors and aminoalkyl halides. For example, reacting 4-hydroxyphenylacetone with benzylamine under reductive amination conditions (e.g., NaBH₄) can yield the target compound. Optimization includes:
- Catalyst selection : Use Pd/C or Raney Ni for hydrogenation steps to improve yield .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Purity assessment : Post-synthesis, use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Confirm purity via HPLC (>95%) and NMR (e.g., absence of residual amine protons at δ 1.5–2.5 ppm) .
Q. How can researchers verify the structural integrity of 4-(2-Amino-2-phenylethyl)phenol using spectroscopic and crystallographic techniques?
- Answer :
- NMR : ¹H NMR should show aromatic protons (δ 6.8–7.4 ppm), a singlet for the phenolic -OH (δ 5.2 ppm, exchangeable), and a multiplet for the ethylamino group (δ 2.8–3.2 ppm). ¹³C NMR confirms sp³ carbons in the ethylamine chain (δ 40–50 ppm) .
- X-ray crystallography : Single-crystal analysis (e.g., using SHELXTL) reveals bond lengths and angles. For example, the C-N bond in the ethylamine moiety typically measures 1.47 Å, consistent with sp³ hybridization .
- Mass spectrometry : ESI-MS should display [M+H]⁺ at m/z 228.1 (calculated for C₁₄H₁₅NO).
Q. What safety protocols are critical when handling 4-(2-Amino-2-phenylethyl)phenol in laboratory settings?
- Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to potential amine vapor release .
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.
- Spill management : Neutralize with dilute acetic acid (5% v/v) and adsorb with vermiculite .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of 4-(2-Amino-2-phenylethyl)phenol?
- Answer :
- DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to analyze:
- HOMO-LUMO gaps : Predict redox behavior (e.g., HOMO at -5.2 eV suggests nucleophilic sites at the phenolic oxygen) .
- Electrostatic potential maps : Identify regions prone to electrophilic attack (e.g., amino group with partial positive charge).
- Molecular docking : Simulate interactions with biological targets (e.g., amine receptors) using AutoDock Vina. Parameters include binding affinity (ΔG < -7 kcal/mol) and hydrogen-bonding distances (<2.5 Å) .
Q. How should researchers address contradictions in reported physicochemical data (e.g., melting point discrepancies)?
- Answer :
- Reproducibility checks : Validate melting points using differential scanning calorimetry (DSC) at 5°C/min heating rate. For example, literature values range from 130–135°C; deviations may arise from polymorphic forms or impurities .
- Cross-validation : Compare IR spectra (e.g., O-H stretch at 3300 cm⁻¹) with reference data from NIST Chemistry WebBook .
- Statistical analysis : Apply Grubbs’ test to identify outliers in replicate measurements.
Q. What strategies are effective for resolving crystallographic disorder in 4-(2-Amino-2-phenylethyl)phenol derivatives?
- Answer :
- Data collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution datasets (<0.8 Å resolution).
- Refinement : In SHELXL, apply PART instructions to model disordered ethylamine chains. Constraints include similarity restraints (SIMU) for bond lengths and angles .
- Validation : Check R₁ values (<0.05) and electron density maps (e.g., no peaks >0.3 eÅ⁻³ in residual maps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
